molecular formula C8H11ClN2O3 B1463804 Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate CAS No. 1311314-51-8

Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate

Cat. No.: B1463804
CAS No.: 1311314-51-8
M. Wt: 218.64 g/mol
InChI Key: MVVGZRZYAFESEN-UHFFFAOYSA-N
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Description

Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate is a chemical compound with the molecular formula C8H11ClN2O3 and a molecular weight of 218.64 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chloromethyl group attached to an oxadiazole ring.

Preparation Methods

The synthesis of Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-bromobutanoic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with chloroacetic acid to yield the oxadiazole ring . The final step involves esterification with methanol to produce the desired compound. Industrial production methods may vary, but they generally follow similar reaction pathways with optimization for scale and yield.

Chemical Reactions Analysis

Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate can be compared with other similar compounds, such as:

    Methyl 4-[3-(bromomethyl)-1,2,4-oxadiazol-5-yl]butanoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Methyl 4-[3-(methyl)-1,2,4-oxadiazol-5-yl]butanoate: Lacks the halogen atom, leading to different reactivity and biological properties.

    Ethyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3/c1-13-8(12)4-2-3-7-10-6(5-9)11-14-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGZRZYAFESEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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